Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol

Volatility Formulation stability Fragrance longevity

Decahydro‑2‑isopropenyl‑4,7‑methanoazulene‑8‑methanol (CAS 95008‑96‑1) is a fully saturated tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g mol⁻¹. Its IUPAC name is (4‑prop‑1‑en‑2‑yl‑7‑tricyclo[6.2.1.0²,⁶]undecanyl)methanol, and it belongs to the cedrane/isocedrane sesquiterpenoid class, characterized by a 4,7‑methanoazulene core.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 95008-96-1
Cat. No. B12669950
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecahydro-2-isopropenyl-4,7-methanoazulene-8-methanol
CAS95008-96-1
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC(=C)C1CC2C3CCC(C3)C(C2C1)CO
InChIInChI=1S/C15H24O/c1-9(2)12-6-13-10-3-4-11(5-10)15(8-16)14(13)7-12/h10-16H,1,3-8H2,2H3
InChIKeyNNUOJGRBGBIPAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol (CAS 95008‑96‑1): Procurement-Ready Physicochemical and Structural Profile of a Tricyclic Sesquiterpene Alcohol


Decahydro‑2‑isopropenyl‑4,7‑methanoazulene‑8‑methanol (CAS 95008‑96‑1) is a fully saturated tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g mol⁻¹ . Its IUPAC name is (4‑prop‑1‑en‑2‑yl‑7‑tricyclo[6.2.1.0²,⁶]undecanyl)methanol, and it belongs to the cedrane/isocedrane sesquiterpenoid class, characterized by a 4,7‑methanoazulene core . The compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS 305‑723‑8) and is commercially available from multiple suppliers [1].

Why Cedrol, β-Patchoulene, or Isolongifolanone Cannot Substitute for Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol in Research and Industrial Formulations


Although several tricyclic sesquiterpenoids share the C₁₅H₂₄O formula or the 4,7‑methanoazulene scaffold, their physicochemical properties and functional groups diverge substantially, leading to different volatility, hydrophobicity, hydrogen‑bonding capacity, and ultimately olfactory or biological performance [1]. For instance, cedrol (CAS 77‑53‑2) is a tertiary alcohol with a higher melting point, while β‑patchoulene (CAS 514‑51‑2) is a hydrocarbon lacking hydrogen‑bonding capability. These differences in volatility, partitioning, and interaction with receptors or formulation matrices mean that directly replacing one compound with another would alter release profiles, substantivity, and functional activity in any application where specific lipophilicity and hydrogen‑bond donor/acceptor character are required [2].

Quantitative Differentiation Evidence for Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol (95008‑96‑1) Against Closest Structural Analogs


Boiling Point and Volatility Differentiation from β‑Patchoulene and Cedrol

The target compound exhibits a calculated boiling point of 321.2 °C at 760 mmHg, which is approximately 30–40 °C higher than the experimental boiling points of β‑patchoulene (~280 °C) and cedrol (~280 °C) . This indicates a significantly lower vapor pressure at ambient temperature for the target compound, measured as approximately 0.0 mmHg at 25 °C vs. ~0.01 mmHg for cedrol .

Volatility Formulation stability Fragrance longevity

LogP‑Driven Hydrophobicity Differentiation from Cedrol and Isolongifolanone

The target compound has a computed LogP of approximately 3.24, which is markedly higher than cedrol (LogP ~2.80) and slightly higher than isolongifolanone (LogP ~3.00) . This increased hydrophobicity implies stronger partitioning into lipid phases, potentially enhancing receptor affinity in hydrophobic binding pockets or improving skin permeation in topical formulations [1].

Lipophilicity Membrane permeability QSAR

Hydrogen‑Bond Donor Capacity Distinguishes Target Compound from Sesquiterpene Hydrocarbons

Unlike the sesquiterpene hydrocarbon β‑patchoulene, which contains zero hydrogen‑bond donors, the target compound possesses one hydroxyl group (1 HBD) capable of donating a hydrogen bond . This functional difference is crucial for interactions with biological targets such as olfactory receptors, enzymes, or serum proteins, where a hydrogen‑bond donor can dramatically alter binding affinity and specificity [1].

Hydrogen bonding Molecular recognition Solubility

Application Scenarios for Decahydro-2-isopropenyl-4,7-methanoazulene-8-methanol (95008‑96‑1) Based on Differentiated Physicochemical Evidence


Long‑Lasting Woody Fragrance Formulations

The compound’s low vapor pressure (~0.0 mmHg at 25 °C) and high boiling point (321.2 °C) make it a suitable candidate for base notes in fine fragrances where extended substantivity on skin or fabric is required . The primary alcohol group allows further esterification to modulate volatility and odor character, providing synthetic flexibility that is not available with sesquiterpene hydrocarbons like β‑patchoulene .

Hydrophobic Active Ingredient Carrier in Cosmetic and Pharmaceutical Formulations

With a LogP of 3.24, the compound is significantly more lipophilic than cedrol (LogP 2.80), enabling it to act as a carrier or penetration enhancer for lipophilic active ingredients in creams, ointments, or transdermal patches . Its hydrogen‑bond donor capacity additionally allows it to interact with polar head groups of skin lipids, potentially improving the miscibility of the entire formulation .

Structure‑Activity Relationship (SAR) Probe for Olfactory or Pharmacological Targets

The combination of a rigid tricyclic scaffold, a single hydroxyl group, and an isopropenyl side chain creates a unique pharmacophore that differs from cedrol (tertiary alcohol) and β‑patchoulene (no alcohol) . This makes the target compound a valuable tool for probing the role of hydrogen‑bond donation in receptor binding or enzymatic activity, particularly in studies where a direct comparison with commercial sesquiterpene standards is needed .

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